molecular formula C6H5BCl2O3 B591632 (3,5-Dichloro-4-hydroxyphenyl)boronic acid CAS No. 1335048-35-5

(3,5-Dichloro-4-hydroxyphenyl)boronic acid

Cat. No.: B591632
CAS No.: 1335048-35-5
M. Wt: 206.813
InChI Key: PLWASSWLQMNNCS-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BCl2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position. This compound is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of (3,5-Dichloro-4-hydroxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, making this compound a valuable reagent in these processes .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a metal catalyst and the specific conditions of the SM cross-coupling reaction . The compound is generally environmentally benign , suggesting that it has good stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding halogenated phenol. One common method is the palladium-catalyzed borylation of 3,5-dichloro-4-iodophenol using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: (3,5-Dichloro-4-hydroxyphenyl)boronic acid is unique due to the presence of both chlorine atoms and a hydroxyl group, which provides distinct reactivity and selectivity in chemical reactions. This combination of functional groups allows for versatile applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(3,5-dichloro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWASSWLQMNNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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